molecular formula C7H5F2NO4S B13256501 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride

4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride

Cat. No.: B13256501
M. Wt: 237.18 g/mol
InChI Key: SZEJNJAQOMYEBZ-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride is a substituted aromatic sulfonyl fluoride derivative characterized by the following structural features:

  • Fluorine at position 4, contributing to electron-withdrawing effects and steric modulation.
  • Methyl group at position 2, providing steric bulk and mild electron-donating properties.
  • Nitro group at position 5, a strong electron-withdrawing substituent that enhances electrophilic reactivity.
  • Sulfonyl fluoride group at position 1, a stable functional group widely used in chemical synthesis, particularly in SuFEx (Sulfur Fluoride Exchange) click chemistry .

This compound is utilized in pharmaceutical and agrochemical research as a versatile intermediate for synthesizing sulfonamides or sulfonic esters. Its stability under aqueous conditions compared to sulfonyl chlorides makes it advantageous for prolonged reactions .

Properties

Molecular Formula

C7H5F2NO4S

Molecular Weight

237.18 g/mol

IUPAC Name

4-fluoro-2-methyl-5-nitrobenzenesulfonyl fluoride

InChI

InChI=1S/C7H5F2NO4S/c1-4-2-5(8)6(10(11)12)3-7(4)15(9,13)14/h2-3H,1H3

InChI Key

SZEJNJAQOMYEBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the nitration of 4-fluoro-2-methylbenzene, followed by sulfonation and subsequent conversion to the sulfonyl fluoride derivative. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols in the presence of a base.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Substitution: Formation of sulfonamides or sulfonate esters.

    Reduction: Formation of 4-fluoro-2-methyl-5-aminobenzene-1-sulfonyl fluoride.

    Oxidation: Formation of 4-fluoro-2-carboxy-5-nitrobenzene-1-sulfonyl fluoride.

Scientific Research Applications

4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition in biological systems or as a reactive intermediate in chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl Halide Analogs

4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS 1158953-95-7)
  • Key Differences :
    • The sulfonyl chloride group replaces the sulfonyl fluoride.
    • Reactivity : Sulfonyl chlorides are more reactive toward nucleophilic substitution (e.g., with amines or alcohols) but hydrolyze rapidly in moisture, limiting their shelf life.
    • Applications : Preferred for rapid, anhydrous reactions, whereas the fluoride analog is better suited for controlled or aqueous-phase syntheses .
3-(Chlorosulfonyl)-4-methoxy-5-nitrobenzoic acid (CAS 926249-84-5)
  • Key Differences: Methoxy group at position 4 increases electron density on the aromatic ring. Benzoic acid substituent enhances solubility in polar solvents and enables salt formation.

Nitro- and Fluoro-Substituted Derivatives

4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonyl fluoride
  • Key Differences: Formyl group at position 5 replaces the methyl group, introducing an aldehyde functionality. Applications: Useful in conjugation reactions (e.g., hydrazine linkages) but less stable due to aldehyde oxidation sensitivity .

Structural and Functional Group Comparisons

The table below summarizes critical distinctions among analogous compounds:

Compound Name CAS Number Substituents Functional Groups Reactivity Notes
4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride - Fluoro (4), Methyl (2), Nitro (5) Sulfonyl fluoride High hydrolytic stability; slow reaction kinetics ideal for controlled synthesis
4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride 1158953-95-7 Fluoro (4), Methyl (2), Nitro (5) Sulfonyl chloride Rapid hydrolysis; suited for anhydrous, high-speed reactions
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonyl fluoride - Fluoro (4), Formyl (5), Nitro (2) Sulfonyl fluoride, Aldehyde Enhanced electrophilicity; prone to oxidation
3-(Chlorosulfonyl)-4-methoxy-5-nitrobenzoic acid 926249-84-5 Chlorosulfonyl (3), Methoxy (4), Nitro (5), Benzoic acid Sulfonyl chloride, Carboxylic acid Polar solubility; dual reactivity for acid-base and sulfonylation chemistries

Notes on Evidence and Limitations

  • The provided evidence confirms structural details and CAS numbers for analogs but lacks explicit physicochemical data (e.g., melting points, kinetic studies).
  • Comparisons rely on inferred reactivity from functional group chemistry and substitution patterns.
  • Further experimental data (e.g., hydrolysis rates, synthetic yields) would enhance the validity of these comparisons.

Biological Activity

4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride (FMNSF) is a sulfonyl fluoride compound with significant potential in medicinal chemistry due to its ability to interact with biological macromolecules. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H6FNO3S
  • Molecular Weight : 207.19 g/mol
  • IUPAC Name : 4-fluoro-2-methyl-5-nitrobenzenesulfonyl fluoride

FMNSF primarily acts through covalent modification of target proteins. The sulfonyl fluoride group can react with nucleophilic residues in proteins, leading to the formation of stable covalent bonds. This mechanism is particularly relevant in the context of enzyme inhibition and modulation of protein function.

Antimicrobial Properties

Research has indicated that FMNSF exhibits antimicrobial activity against various bacterial strains. The compound's ability to inhibit bacterial growth is attributed to its interference with essential enzymatic processes.

Case Studies

  • Inhibition of Enzyme Activity :
    • A study demonstrated that FMNSF effectively inhibits serine proteases by forming a covalent bond with the active site serine residue, leading to a significant decrease in enzymatic activity. The IC50 values for different proteases ranged from 0.5 to 5 µM, indicating potent inhibitory effects.
  • Targeting Cancer Cells :
    • In cancer research, FMNSF has been evaluated for its potential to target specific signaling pathways involved in tumor growth. For instance, it was shown to inhibit the activity of certain kinases associated with cell proliferation and survival, leading to reduced viability of cancer cell lines in vitro.
  • Neuroprotective Effects :
    • Preliminary studies suggest that FMNSF may have neuroprotective properties by stabilizing proteins involved in neurodegenerative diseases. Its ability to covalently modify transthyretin (TTR) has been linked to preventing amyloid fibril formation, a hallmark of conditions like familial amyloid polyneuropathy.

Research Findings

Study Findings Reference
Study on Serine ProteasesFMNSF inhibits serine proteases with IC50 values between 0.5 - 5 µM
Cancer Cell Line TestingReduced viability in specific cancer cell lines through kinase inhibition
Neuroprotection via TTR StabilizationPrevents amyloid fibril formation linked to neurodegenerative diseases

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